Coumarin, 6-nitro-3-(4-pyridyl)-
Description
Significance of the Coumarin (B35378) Scaffold in Contemporary Chemical Research
The coumarin framework is a recurring motif in a multitude of natural products and has been a fertile ground for synthetic chemists. sciensage.infonih.gov Its derivatives have been investigated for a wide spectrum of biological activities. researchgate.net The inherent versatility of the coumarin nucleus allows for functionalization at various positions, leading to a diverse library of compounds with tailored properties. mdpi.comnih.gov This adaptability has cemented the coumarin scaffold's importance in drug discovery and materials science. mdpi.comsciopen.com
The significance of the coumarin scaffold is underscored by its presence in numerous compounds exhibiting a wide range of biological effects. sciensage.inforesearchgate.net The ease of synthesis and the ability to introduce a variety of functional groups make it an attractive starting point for the development of new therapeutic agents. nih.govmdpi.com
Distinctive Structural Features of 6-nitro-3-(4-pyridyl)-coumarin and Related Nitro-Pyridyl Coumarin Analogues
The structure of Coumarin, 6-nitro-3-(4-pyridyl)- is characterized by the fusion of a benzene (B151609) ring with a pyrone ring, forming the fundamental coumarin core. Key to its unique identity are the substituents at positions 3 and 6. At position 6, a nitro group (-NO2) is present. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the entire molecule. At position 3, a 4-pyridyl group (a pyridine (B92270) ring attached at its fourth position) is found. The presence of the nitrogen atom in the pyridyl ring introduces a basic center and potential for hydrogen bonding.
The combination of the electron-withdrawing nitro group and the heteroaromatic pyridyl moiety creates a molecule with a distinct electronic distribution and steric arrangement. This specific substitution pattern in nitro-pyridyl coumarin analogues is a subject of interest for its potential to modulate biological activity and photophysical properties. niscpr.res.innih.gov For instance, the position of the nitro group on the coumarin ring has been shown to be a critical determinant of antibacterial activity. nih.gov
| Property | Description |
| Core Structure | Coumarin (2H-1-benzopyran-2-one) |
| Substituent at C3 | 4-Pyridyl group |
| Substituent at C6 | Nitro group (-NO2) |
| Molecular Formula | C14H8N2O4 chemicalbook.com |
| Molecular Weight | 268.22 g/mol chemicalbook.com |
| Key Features | Electron-withdrawing nitro group, basic pyridyl nitrogen |
Current Research Trajectories in Functionalized Coumarin Derivatives
Contemporary research on functionalized coumarin derivatives is vibrant and multifaceted, extending into various scientific disciplines. mdpi.comresearchgate.net A significant area of focus is the synthesis of novel coumarin derivatives and the evaluation of their biological potential. nih.govrroij.com Researchers are actively exploring the structure-activity relationships of these compounds to design more potent and selective agents. nih.gov
Another burgeoning research direction involves the application of coumarin derivatives as fluorescent probes and chemosensors. researchgate.net The inherent fluorescence of many coumarin compounds, which can be tuned by appropriate functionalization, makes them ideal candidates for detecting metal ions, anions, and biologically important molecules. researchgate.net The development of coumarin-based materials with specific optical and electronic properties is also an active area of investigation. mdpi.com Furthermore, the synthesis of coumarin hybrids, where the coumarin scaffold is linked to other bioactive heterocyclic systems, is a promising strategy to develop new molecules with enhanced or synergistic activities. arkat-usa.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
3390-70-3 |
|---|---|
Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
6-nitro-3-pyridin-4-ylchromen-2-one |
InChI |
InChI=1S/C14H8N2O4/c17-14-12(9-3-5-15-6-4-9)8-10-7-11(16(18)19)1-2-13(10)20-14/h1-8H |
InChI Key |
LJYXKUOCGUAQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Coumarin, 6 Nitro 3 4 Pyridyl and Analogues
Classical and Established Synthetic Routes to Coumarin (B35378) Ring Systems Incorporating Nitro and Pyridyl Moieties
The foundational methods for constructing the coumarin core, such as the Pechmann and Knoevenagel condensations, remain pivotal. researchgate.netwikipedia.orgyoutube.com These are often complemented by specific nitration strategies to introduce the nitro group at desired positions on the coumarin framework.
Condensation Reactions (e.g., Pechmann, Knoevenagel Condensation)
The Pechmann condensation is a widely utilized method for synthesizing coumarins, typically involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgarkat-usa.org For the synthesis of 4-substituted coumarins, this reaction is particularly effective. arkat-usa.org Various catalysts, including mineral acids like sulfuric acid and Lewis acids such as zinc chloride and aluminum chloride, have been traditionally employed. nih.gov However, these can lead to by-products and harsh reaction conditions. arkat-usa.org More contemporary approaches have explored the use of solid acid catalysts like Amberlyst-15 and montmorillonite (B579905) clay to create more environmentally benign processes. arkat-usa.orgscispace.com
The Knoevenagel condensation offers another versatile route to coumarins, especially for preparing 3-substituted derivatives. researchgate.netyoutube.com This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as an ester, nitrile, or nitro compound, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). youtube.comnih.gov The reaction can be followed by an intramolecular esterification to form the coumarin ring. youtube.com For instance, the reaction of salicylaldehyde with ethyl acetoacetate (B1235776) yields 3-acetylcoumarin (B160212). youtube.com Microwave irradiation has been shown to significantly accelerate Knoevenagel condensations, often leading to higher yields in shorter reaction times under solvent-free conditions. ic.ac.uk
A specific example of a domino amination-Knoevenagel condensation approach has been developed to construct new coumarin analogs. tandfonline.comnih.gov This metal-free method provides an atom-economical and straightforward work-up procedure. tandfonline.comnih.gov
Nitration Strategies for Specific Coumarin Core Position Functionalization
The introduction of a nitro group onto the coumarin scaffold is a critical step in the synthesis of "Coumarin, 6-nitro-3-(4-pyridyl)-". The position of nitration is highly dependent on the reaction conditions and the substituents already present on the coumarin ring.
Direct nitration of coumarins is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. scispace.comchemmethod.com The temperature of the reaction is a crucial factor in determining the regioselectivity of the nitration. For example, the nitration of 7-hydroxy-4-methylcoumarin at low temperatures (0-5°C) can yield a mixture of 6-nitro and 8-nitro isomers. scispace.com Similarly, the nitration of 4,7-dimethylcoumarin (B83668) can produce 6-nitro and 8-nitro isomers, with the reaction time and temperature influencing the product ratio. chemmethod.com
The presence of a hydroxyl group on the coumarin ring can activate the ring towards nitration, often directing the nitro group to the ortho or para positions relative to the hydroxyl group. tandfonline.com For instance, the nitration of 6-hydroxy-4-methylcoumarin (B191455) can result in the formation of a mono-nitro derivative, likely at the 5-position. ias.ac.in
Advanced and Green Chemistry-Oriented Synthetic Techniques
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" techniques aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption.
Ultrasound-Assisted Synthesis for Enhanced Efficiency
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering several advantages over conventional heating methods, including shorter reaction times, higher yields, and milder reaction conditions. arabjchem.orgscirp.orgtandfonline.com The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in the liquid, generates localized high pressures and temperatures, thereby accelerating the reaction rate. tandfonline.com
Ultrasound has been successfully applied to the synthesis of various coumarin derivatives. scirp.orgiau.ir For example, the one-pot, ultrasound-assisted synthesis of bis(4-hydroxycoumarin) derivatives has been reported to proceed efficiently at room temperature with high yields and a simple work-up. iau.ir Similarly, the synthesis of 3-aryl coumarins from salicylaldehyde and phenylacetyl chloride is significantly faster and gives better yields under ultrasound irradiation compared to conventional heating. scirp.org
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of 3-Aryl Coumarins
| Entry | Substrate 1 | Substrate 2 | Method | Reaction Time | Yield (%) |
| 1 | Salicylaldehyde | Phenylacetyl chloride | Ultrasound | 15 min | 92 |
| 2 | Salicylaldehyde | Phenylacetyl chloride | Conventional | 4 h | 75 |
| 3 | 5-Nitrosalicylaldehyde | Phenylacetyl chloride | Ultrasound | 20 min | 88 |
| 4 | 5-Nitrosalicylaldehyde | Phenylacetyl chloride | Conventional | 5 h | 70 |
Photocatalytic Methods Utilizing Visible Light for Coumarin Derivatization
Photocatalysis using visible light represents a green and sustainable approach to organic synthesis. organic-chemistry.org This method utilizes a photocatalyst that can absorb visible light to generate reactive species, which then drive the desired chemical transformation.
A novel method for the synthesis of coumarin derivatives involves the use of strawberry dye-sensitized TiO2 (SD-TiO2) as a photocatalyst under visible light irradiation. nih.gov This system has been used for the three-component, one-pot condensation reaction of 3-acetyl coumarin, aldehydes, and urea (B33335) to produce 4-aryl-6-(3-coumarinyl) pyrimidin-2(1H)-ones in high yields at room temperature. nih.gov The photocatalyst is reusable, adding to the sustainability of the process. nih.gov
Other photocatalytic methods for coumarin synthesis include the construction of 3-acyl-4-arylcoumarins from simple aldehydes and ynoates using 2-tBu-anthraquinone as an inexpensive photocatalyst. organic-chemistry.org
Multicomponent Reaction (MCR) Strategies for Complex Coumarin Architectures
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. benthamdirect.comnih.gov MCRs are advantageous due to their atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds in a single step.
Several MCRs have been developed for the synthesis of complex coumarin derivatives. rsc.orgrsc.org For instance, a microwave-assisted multicomponent reaction of 4-hydroxycoumarin, aldehydes, and aromatic amines in water has been used to synthesize coumarin-fused dihydroquinolines and quinolines. rsc.org Another example is the one-pot, three-component synthesis of 3-benzoxazole coumarins from salicylaldehydes, ethyl cyanoacetate (B8463686), and o-aminophenols. nih.gov The use of water as a solvent in many of these MCRs further enhances their green credentials. benthamdirect.com
Table 2: Examples of Multicomponent Reactions for Coumarin Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Catalyst/Conditions |
| 4-Hydroxycoumarin | Aldehyde | Aromatic Amine | Coumarin-fused Dihydroquinoline | Bismuth triflate, Microwave, Water |
| Salicylaldehyde | Ethyl Cyanoacetate | o-Aminophenol | 3-Benzoxazole Coumarin | n-BuOH, Reflux |
| 4-Hydroxycoumarin | Aldehyde | 6-Aminouracil | Coumarin-pyrimidine derivative | Sulfamic acid, Ultrasound, aq. Ethanol (B145695) |
Regioselective Synthesis and Controlled Functionalization of 6-nitro-3-(4-pyridyl)-coumarin
The regioselective synthesis of 6-nitro-3-(4-pyridyl)coumarin can be approached through two primary routes: the formation of the 3-(4-pyridyl)coumarin core followed by nitration, or the construction of the coumarin ring from a pre-nitrated precursor.
One common method for forming the coumarin ring is the Knoevenagel condensation . This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group. For the synthesis of 3-(4-pyridyl)coumarin, this would typically involve the reaction of salicylaldehyde with a derivative of 4-pyridylacetic acid. The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, is particularly relevant as it can facilitate the reaction and subsequent decarboxylation if a malonic acid derivative is used. wikipedia.orgorganic-chemistry.org
Alternatively, the Perkin reaction offers another route to the coumarin core. This reaction utilizes an aromatic aldehyde and an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orgscribd.comresearchgate.net For the synthesis of 3-(4-pyridyl)coumarin, salicylaldehyde could be reacted with pyridin-4-ylacetic anhydride. The reaction is typically carried out at elevated temperatures. unacademy.com
Once the 3-(4-pyridyl)coumarin is obtained, the nitro group can be introduced at the 6-position through electrophilic aromatic substitution. Nitration is commonly achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, particularly the temperature, are crucial for controlling the regioselectivity. Lower temperatures generally favor the formation of the 6-nitro isomer. chemmethod.com For instance, the nitration of coumarin-3-carboxylic acid with fuming nitric acid has been shown to yield 6-nitro-coumarin-3-carboxylic acid. google.com
A plausible synthetic pathway is outlined below:
| Step | Reaction | Reactants | Key Conditions | Product |
| 1 | Knoevenagel Condensation | Salicylaldehyde, 2-(pyridin-4-yl)acetic acid | Piperidine (catalyst), solvent (e.g., ethanol) | 3-(4-pyridyl)coumarin |
| 2 | Nitration | 3-(4-pyridyl)coumarin, HNO₃, H₂SO₄ | Controlled temperature (e.g., 0-5 °C) | Coumarin, 6-nitro-3-(4-pyridyl)- |
Strategies for Derivatization and Molecular Diversity Enhancement
To enhance molecular diversity, the 6-nitro-3-(4-pyridyl)coumarin scaffold can be further modified by introducing various heterocyclic systems or by modifying substituents at key positions on the coumarin ring.
Hybridization with Other Heterocyclic Systems
Molecular hybridization is a powerful strategy to create novel compounds with potentially enhanced biological activities. The 6-nitro-3-(4-pyridyl)coumarin can be linked to other heterocyclic rings such as pyridine, pyrimidine, triazole, indazole, pyrrole (B145914), and benzothiazole.
Pyridine and Pyrimidine Hybrids: Coumarin-chalcone hybrids can serve as versatile precursors for the synthesis of coumarinyl-pyridine and coumarinyl-pyrimidine derivatives. For example, the reaction of a chalcone (B49325) derived from 3-acetylcoumarin with malononitrile (B47326) or ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) can yield coumarinyl 2-aminonicotinonitriles or 2-hydroxynicotinonitriles, respectively. gavinpublishers.com
Triazole Hybrids: Coumarin-triazole hybrids can be synthesized via "click chemistry." This typically involves the reaction of an azide-functionalized coumarin with a terminal alkyne. For instance, 6-azidocoumarin can be reacted with various N-propargylated anilines in the presence of a copper(I) catalyst to yield coumarin-linked 1,2,3-triazoles. nih.gov Similarly, 4-azidocoumarin (B3182978) can be reacted with propargyl pyridine derivatives to form coumarin-1,2,3-triazole hybrids connected to a pyridine framework. researchgate.neteie.gr
Indazole Hybrids: Hybrids of coumarin and indazole have been synthesized, often with the goal of targeting specific biological pathways. For example, a series of sulfocoumarin- and coumarin-bearing indazole-3-carboxamide hybrids have been prepared and investigated as enzyme inhibitors. nih.gov
Pyrrole Hybrids: The synthesis of coumarin-pyrrole hybrids can be achieved through various synthetic routes. One approach involves the palladium-catalyzed intramolecular hydroamination of 4-acetylenic 3-aminocoumarins to form a fused pyrrole ring. nih.gov
Benzothiazole Hybrids: Novel 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one derivatives have been prepared by heating N′-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide with salicylaldehyde derivatives in the presence of ammonium acetate. acs.orgnih.gov
A summary of hybridization strategies is presented below:
| Heterocycle | Synthetic Approach | Example Precursors |
| Pyridine | Reaction of coumarin-chalcones with malononitrile/ethyl cyanoacetate | 3-Acetylcoumarin-derived chalcones gavinpublishers.com |
| Pyrimidine | Reaction of coumarin-chalcones with thiourea | 3-Acetylcoumarin-derived chalcones gavinpublishers.com |
| Triazole | Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") | 6-Azidocoumarin and N-propargylated anilines nih.gov |
| Indazole | Amide coupling followed by further modifications | Coumarin carboxylic acids and aminoindazoles nih.gov |
| Pyrrole | Palladium-catalyzed intramolecular hydroamination | 4-Acetylenic 3-aminocoumarins nih.gov |
| Benzothiazole | Condensation reaction | N′-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide and salicylaldehydes acs.orgnih.gov |
Introduction and Modification of Substituents at Key Coumarin Positions
The electronic properties and biological activity of coumarin derivatives can be fine-tuned by introducing or modifying substituents on the coumarin nucleus. The presence of electron-donating or electron-withdrawing groups can significantly influence the reactivity and stability of the molecule. nih.gov
For instance, the introduction of substituents at the C-6 and C-8 positions of the coumarin ring has been shown to not significantly affect the formation of a radical at the C-4 position, whereas a substituent at the C-7 position can either stabilize or destabilize the radical depending on its electronic properties. mdpi.com The presence of a strong electron-donating group like a methoxy (B1213986) group at the C-7 position can destabilize a radical at C-4, while an electron-withdrawing group like a nitro group at the same position can lower the tendency for radical formation. mdpi.com
The 6-nitro group itself is a strong electron-withdrawing group and will influence the reactivity of the entire molecule. Further modifications could involve the reduction of the nitro group to an amino group, which can then be used as a handle for further derivatization, such as in the synthesis of coumarin-triazole hybrids where 6-nitrocoumarin is first reduced to 6-aminocoumarin. nih.gov
The following table summarizes the effects of substituents at different positions:
| Position | Substituent Type | Effect on Reactivity/Properties | Reference |
| C-6 | Electron-donating or -withdrawing | Influences electronic properties of the coumarin core. | nih.gov |
| C-7 | Electron-donating | Can destabilize radical formation at C-4. | mdpi.com |
| C-7 | Electron-withdrawing | Can stabilize the molecule and influence radical formation at C-4. | mdpi.com |
| C-8 | Electron-donating or -withdrawing | Influences electronic properties of the coumarin core. | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 6 Nitro 3 4 Pyridyl Coumarin
Influence of the Nitro Group on the Electrophilic Character of the Coumarin (B35378) Ring System
The presence of a nitro group at the 6-position of the coumarin scaffold in 6-nitro-3-(4-pyridyl)-coumarin has a profound influence on the electronic properties and reactivity of the entire ring system. The nitro group is a potent electron-withdrawing group, exerting its effect through both resonance and inductive mechanisms. researchgate.net This strong electron-withdrawing nature significantly diminishes the electron density of the coumarin ring, thereby enhancing its electrophilic character. quora.com
The deactivation of the aromatic ring towards electrophilic attack is a well-documented phenomenon for nitro-substituted aromatic compounds. quora.com In the context of the coumarin ring system, the electron density is substantially reduced, particularly at the positions ortho and para to the nitro group. quora.comquora.com This heightened electrophilicity makes the coumarin ring more susceptible to nucleophilic attack. The increased electron-deficient character of the molecule is a key factor in its reactivity profile, particularly in nucleophilic addition and substitution reactions. nih.gov
The electrophilicity of the coumarin ring in 6-nitro-3-(4-pyridyl)-coumarin is a critical factor governing its reactivity. The electron-withdrawing nitro group activates the ring, making it more susceptible to reactions with nucleophiles. mdpi.com This activation is not uniform across the ring; the positions ortho and para to the nitro group experience the most significant decrease in electron density. This electronic modification is fundamental to understanding the subsequent reactivity patterns discussed in this article.
Nucleophilic Addition Reactions (e.g., Michael Addition with Amines)
Given the enhanced electrophilic character of the 6-nitro-3-(4-pyridyl)-coumarin system, it readily participates in nucleophilic addition reactions. One of the most significant of these is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgresearchgate.net In this coumarin derivative, the α,β-unsaturated lactone system is activated by the 6-nitro group, making the C4 position highly susceptible to nucleophilic attack. orientjchem.org
Amines are effective nucleophiles in Michael additions with electron-deficient coumarins. The reaction involves the addition of a primary or secondary amine to the C4 position of the coumarin ring, leading to the formation of a stable adduct. The reaction is typically base-catalyzed, which serves to deprotonate the amine, increasing its nucleophilicity. The general mechanism involves the formation of an enolate intermediate, which is subsequently protonated to yield the final product. mdpi.com
The table below presents hypothetical data for the Michael addition of various amines to 6-nitro-3-(4-pyridyl)-coumarin, illustrating the potential yields and reaction conditions for such transformations.
| Entry | Amine | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Morpholine | Ethanol (B145695) | Triethylamine | 6 | 85 |
| 2 | Piperidine (B6355638) | Methanol | K2CO3 | 8 | 92 |
| 3 | Aniline | Dichloromethane | - | 24 | 65 |
| 4 | Benzylamine | Toluene | - | 18 | 78 |
Note: The data in this table is illustrative and based on typical yields for Michael additions of amines to activated coumarins as reported in the chemical literature.
The propensity of 6-nitro-3-(4-pyridyl)-coumarin to undergo nucleophilic addition reactions is a direct consequence of the electronic influence of the 6-nitro group. These reactions provide a versatile pathway for the synthesis of a wide range of functionalized coumarin derivatives.
Cyclization Reactions Leading to Novel Heterocyclic Architectures
The structure of 6-nitro-3-(4-pyridyl)-coumarin offers several possibilities for cyclization reactions, leading to the formation of novel and complex heterocyclic architectures. The presence of the 3-(4-pyridyl) substituent is particularly significant in this regard, as the nitrogen atom of the pyridine (B92270) ring can act as an internal nucleophile.
For instance, under appropriate conditions, the pyridyl nitrogen can participate in intramolecular cyclization reactions. If a suitable electrophilic center is generated elsewhere in the molecule, the pyridyl nitrogen can attack this center to form a new ring. This can be a pathway to fused pyridocoumarin systems, which are of interest for their potential biological activities. nih.gov
Furthermore, the coumarin ring itself can be a substrate for annulation reactions, where a new ring is fused onto the existing scaffold. Various synthetic strategies, including multi-component reactions and metal-catalyzed processes, have been employed for the synthesis of fused pyridocoumarins from coumarin precursors. nih.gov The reactivity of the 6-nitro-3-(4-pyridyl)-coumarin system can be harnessed to construct such polycyclic systems. For example, a reaction sequence could be designed where a nucleophilic addition to the coumarin ring is followed by an intramolecular cyclization involving the pyridyl moiety.
The synthesis of complex heterocyclic systems from coumarin derivatives is an active area of research. rsc.org The unique combination of a nitro-activated coumarin and a pyridyl substituent in 6-nitro-3-(4-pyridyl)-coumarin makes it a promising substrate for the exploration of novel cyclization reactions.
Cascade and Domino Reaction Pathways in Complex Coumarin Synthesis
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. wikipedia.orgbaranlab.org These processes are highly efficient in terms of atom economy and can lead to the rapid construction of complex molecular architectures from simple starting materials. 20.210.105
In the context of coumarin synthesis, cascade reactions can be employed to build the coumarin core and introduce multiple substituents in a single pot. For example, a cascade reaction for the synthesis of 3,4-dihydrocoumarin derivatives has been reported, involving a decarboxylative and dearomatizative sequence. nih.gov
The synthesis of a complex molecule like 6-nitro-3-(4-pyridyl)-coumarin or its derivatives could potentially be achieved through a cascade reaction. Such a strategy might involve an initial reaction to form a key intermediate, which then undergoes a series of spontaneous intramolecular transformations to yield the final product. For instance, a cascade sequence could be initiated by a Michael addition, followed by a cyclization and an elimination step.
The design of cascade reactions requires a thorough understanding of the reactivity of the involved functional groups and intermediates. The electronic properties of 6-nitro-3-(4-pyridyl)-coumarin, particularly the electrophilicity of the coumarin ring, would play a crucial role in directing the course of a cascade sequence.
C-H Activation and Other Functionalization Strategies
C-H activation has emerged as a powerful and versatile strategy for the functionalization of organic molecules, allowing for the direct conversion of ubiquitous C-H bonds into new chemical bonds. nih.gov This approach avoids the need for pre-functionalized starting materials, making it a more efficient and atom-economical synthetic methodology. researchgate.netmdpi.com
In the case of 6-nitro-3-(4-pyridyl)-coumarin, several C-H bonds are available for potential functionalization. Both the coumarin and the pyridyl rings contain C-H bonds that could be targeted for activation. Transition metal catalysis, particularly with palladium, rhodium, and manganese, has been widely used for the C-H functionalization of coumarins and other heterocyclic compounds. nih.govwhiterose.ac.uknih.gov
For example, direct arylation or alkenylation of the coumarin ring could be achieved through a metal-catalyzed C-H activation process. The regioselectivity of such reactions would be influenced by the electronic and steric properties of the substituents already present on the coumarin ring. Similarly, the C-H bonds of the pyridyl ring could be functionalized using methods developed for the modification of pyridine derivatives.
The table below summarizes some potential C-H functionalization reactions for a generic coumarin-pyridine system, which could be applicable to 6-nitro-3-(4-pyridyl)-coumarin.
| Reaction Type | Catalyst | Reagent | Position Functionalized |
|---|---|---|---|
| Direct Arylation | Pd(OAc)2 | Aryl halide | Coumarin C3 or C4 |
| Alkenylation | [Ru(p-cymene)Cl2]2 | Alkene | Coumarin C4 |
| Amination | CuI | Amine | Pyridine C2 |
| Alkylation | Ag(I) | Alkyl halide | Pyridine C2 |
Note: The feasibility and regioselectivity of these reactions for 6-nitro-3-(4-pyridyl)-coumarin would require experimental investigation.
C-H activation provides a modern and efficient toolbox for the late-stage functionalization of complex molecules like 6-nitro-3-(4-pyridyl)-coumarin, enabling the synthesis of a diverse range of derivatives for further studies.
Intramolecular Nucleophilic Substitution Reaction Mechanisms
Intramolecular nucleophilic substitution reactions are a class of reactions where a nucleophile and a leaving group are present in the same molecule, leading to the formation of a cyclic product. youtube.com These reactions are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting centers.
In the context of 6-nitro-3-(4-pyridyl)-coumarin, an intramolecular nucleophilic aromatic substitution (SNAr) reaction could be envisaged if a suitable leaving group were present on the coumarin ring. The nitrogen atom of the 4-pyridyl group can act as an internal nucleophile. For instance, if a halogen atom were present at the C4 position of the coumarin ring, the pyridyl nitrogen could displace it in an intramolecular SNAr reaction.
The general mechanism for an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. wikipedia.org In an intramolecular SNAr, both the nucleophile and the electrophilic ring are part of the same molecule. researchgate.net The presence of the electron-withdrawing nitro group at the 6-position would further activate the coumarin ring towards such a nucleophilic attack.
While the parent 6-nitro-3-(4-pyridyl)-coumarin does not have a suitable leaving group for a direct intramolecular SNAr reaction, derivatives of this compound could be designed to undergo such transformations. These reactions would provide a direct route to novel, rigid, and polycyclic heterocyclic systems containing both coumarin and pyridine motifs.
Computational Chemistry and Quantum Chemical Studies
Density Functional Theory (DFT) Applications for Structural and Electronic Characterization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and equilibrium geometry of molecules. The B3LYP functional, a hybrid method that incorporates a portion of the exact Hartree-Fock exchange, is frequently paired with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide a reliable balance between accuracy and computational cost for organic molecules.
Molecular geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule on its potential energy surface. For "Coumarin, 6-nitro-3-(4-pyridyl)-", DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
Theoretical calculations on similar substituted coumarin (B35378) and pyridine (B92270) systems indicate that the coumarin core is nearly planar. The optimization process for "Coumarin, 6-nitro-3-(4-pyridyl)-" would involve determining the precise planarity of the fused ring system and the rotational orientation of the 4-pyridyl and 6-nitro substituents relative to this plane. The dihedral angle between the coumarin ring and the pyridyl ring is a critical parameter, influencing the degree of π-conjugation between these two aromatic systems. The nitro group is also expected to be largely coplanar with the benzene (B151609) ring to maximize electronic delocalization.
Table 4.1: Predicted Structural Parameters for Substituted Coumarins from DFT Calculations Note: Data for analogous compounds is presented to illustrate typical computational results, as specific optimized geometry for "Coumarin, 6-nitro-3-(4-pyridyl)-" is not available in the cited literature.
| Parameter | Typical Calculated Value (Å or °) | Method |
| C=O Bond Length | ~1.21 Å | B3LYP/6-311G |
| C-NO₂ Bond Length | ~1.47 Å | B3LYP/6-31G(d,p) |
| Dihedral Angle (Coumarin-Substituent) | Varies (e.g., ~54° for 3-benzoyl) | DFT |
Following geometry optimization, a vibrational frequency analysis is typically performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. DFT calculations provide harmonic vibrational frequencies that, while often slightly overestimated, can be brought into excellent agreement with experimental data through the use of empirical scaling factors ias.ac.in.
For "Coumarin, 6-nitro-3-(4-pyridyl)-", this analysis would yield the frequencies and assignments for characteristic vibrational modes, including:
C=O stretching of the lactone ring.
Asymmetric and symmetric stretching of the NO₂ group.
C=C and C-H vibrations of the coumarin and pyridyl rings.
Ring breathing modes.
These calculated spectra are invaluable for interpreting experimental IR and Raman data and assigning specific absorption bands to molecular motions ias.ac.innih.gov.
Table 4.2: Characteristic Vibrational Frequencies for Substituted Coumarins and Nitroaromatics Note: This table presents typical frequency ranges for functional groups found in the target molecule, as calculated data for the specific compound is not available.
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹, scaled) |
| C=O Stretch | 1700 - 1750 |
| NO₂ Asymmetric Stretch | 1520 - 1560 |
| NO₂ Symmetric Stretch | 1340 - 1370 |
| Aromatic C=C Stretch | 1450 - 1620 |
Theoretical prediction of NMR spectra is a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for calculating NMR isotropic shielding constants rsc.org. These shielding values are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (TMS).
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT excels at describing ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate electronically excited states. This method is crucial for understanding a molecule's interaction with light, including its absorption and emission characteristics. Functionals such as CAM-B3LYP are often preferred for these calculations, especially for systems with potential charge-transfer character, as they provide a more accurate description of long-range interactions qnl.qarsc.org.
TD-DFT calculations can simulate the UV-Vis absorption spectrum by predicting the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths (f), which relate to the intensity of the absorption band.
For molecules like "Coumarin, 6-nitro-3-(4-pyridyl)-", the electronic spectrum is expected to be complex. A computational study on a closely related isomer, nitro-substituted pyridino[3,4-c]coumarin, using TD-DFT at the CAM-B3LYP/6-31+G(d) level, revealed that the presence of the nitro group induces a significant intramolecular charge transfer (ICT) character in the lowest energy transition qnl.qa. This ICT transition, from the electron-rich coumarin portion (donor) to the electron-deficient nitro-pyridyl system (acceptor), is responsible for a characteristic absorption band in the visible region of the spectrum qnl.qa.
Furthermore, these calculations can model the effect of different solvents on the spectrum using models like the Polarizable Continuum Model (PCM) qnl.qarsc.org. The study on the related pyridocoumarin showed negative solvatochromism, where the absorption maximum shifts to a shorter wavelength (a blueshift) as solvent polarity increases, a behavior that TD-DFT calculations can help to rationalize by examining the differential solvation of the ground and excited states qnl.qa.
Table 4.3: Simulated Absorption Data for a Nitro-Substituted Pyridocoumarin Isomer Source: Based on data for nitro-substituted pyridino[3,4-c]coumarins qnl.qa.
| Solvent | Calculated λ_max (nm) | Major Transition | Character |
| Various | Varies (e.g., ~400-450 nm) | HOMO → LUMO | Intramolecular Charge Transfer (ICT) |
The electron-withdrawing nature of the nitro group is well-known to quench fluorescence in many aromatic systems. This effect is attributed to the promotion of non-radiative decay pathways, such as intersystem crossing to the triplet state, which compete with radiative decay (fluorescence).
Computational studies on similar coumarin derivatives confirm this trend. For example, a coumarin substituted with a p-nitrophenyl ring was found to have a very weak fluorescence with an experimental quantum yield (Φ_F) of only 0.014 rsc.org. This low quantum yield was rationalized by TD-DFT calculations which showed a large HOMO-LUMO energy gap, making the electronic transition less probable rsc.org.
While precise quantum yield predictions are computationally demanding, TD-DFT can be used to model the fluorescence emission wavelength by optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state (S₀). For "Coumarin, 6-nitro-3-(4-pyridyl)-", it is highly anticipated that the fluorescence quantum yield would be very low due to the strong quenching effect of the 6-nitro group.
Solvatochromic Behavior Analysis and Solvent Polarity Dependence
The solvatochromic behavior of coumarin derivatives is a subject of significant interest, as the solvent environment can influence their photophysical properties. Studies on various coumarin compounds demonstrate that their fluorescence and absorption spectra are sensitive to solvent polarity. The interaction between the coumarin molecule and solvent molecules, particularly in the excited state, can lead to shifts in emission bands.
For substituted coumarins, stronger interactions with polar solvents are often observed in the excited state, leading to a phenomenon known as solvatochromism. The Lippert-Mataga relationship is frequently used to analyze these solute-solvent interactions in both pure and mixed solvents researchgate.net. Deviations from this relationship can indicate preferential solvation, where the solute is preferentially solvated by one component of a solvent mixture researchgate.net. While specific experimental data on the solvatochromic behavior of 6-nitro-3-(4-pyridyl)coumarin is not detailed in the provided search results, the general behavior of substituted coumarins suggests that the nitro and pyridyl groups would contribute to significant solvent-dependent shifts due to changes in the molecule's dipole moment upon excitation researchgate.netinstras.comepa.gov. The presence of electron-withdrawing groups like the nitro group can enhance these effects instras.comepa.gov.
Molecular Electron Density Theory (MEDT) and Conceptual Density Functional Theory (CDFT) for Reaction Mechanism Elucidation
Molecular Electron Density Theory (MEDT) is a powerful framework for studying the mechanisms of chemical reactions by analyzing the changes in electron density along the reaction pathway mdpi.comrsc.org. It provides insights into the feasibility and selectivity of reactions. For instance, MEDT has been used to study the electrophilic aromatic substitution (EAS) nitration of coumarin mdpi.com. In such a reaction, the presence of sulfuric acid facilitates the formation of a complex with coumarin, and the nitronium ion (NO₂⁺) acts as a strong electrophile mdpi.com.
Conceptual Density Functional Theory (CDFT) provides reactivity indices such as chemical potential (µ), hardness (η), electrophilicity (ω), and nucleophilicity (N), which are used to predict the reactivity and the direction of electron transfer in a polar reaction mdpi.com. For example, in the nitration of coumarin, CDFT indices show that the nitronium ion is a potent electrophile, while the coumarin-acid complex acts as the nucleophile, with the global electron density transfer occurring from the coumarin complex to the nitronium ion mdpi.com. The analysis of these indices for 6-nitro-3-(4-pyridyl)coumarin would be essential to understand its reactivity in various chemical transformations. The pyridyl group, being a pyridine derivative, is generally deactivated towards EAS reactions, especially in acidic media where it becomes protonated rsc.org.
Table 2: Conceptual DFT Reactivity Indices for Coumarin and Related Species (in eV)
| Species | Chemical Potential (µ) | Chemical Hardness (η) | Electrophilicity (ω) | Nucleophilicity (N) |
| Coumarin | -4.19 | 5.68 | 1.54 | 3.25 |
| Coumarin:H₂SO₄ Complex | -5.09 | 6.00 | 2.16 | 2.35 |
| Nitronium ion (NO₂⁺) | -16.18 | 8.36 | 14.01 | -11.70 |
Note: Data from a MEDT study on the nitration of coumarin. mdpi.com
Theoretical Evaluation of Nonlinear Optical (NLO) Properties
Computational methods, particularly Density Functional Theory (DFT), are widely used to evaluate the nonlinear optical (NLO) properties of organic molecules thenucleuspak.org.pknih.gov. Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT). The presence of the electron-donating coumarin ring system and the electron-withdrawing nitro group in 6-nitro-3-(4-pyridyl)coumarin suggests potential for NLO activity.
Theoretical calculations typically involve determining the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β), which is a measure of the second-order NLO response nih.gov. A high value of β indicates a strong NLO response. Studies on various organic molecules show that extending conjugation and incorporating strong donor and acceptor groups can significantly enhance NLO properties nih.govnih.gov. The pyridyl group can also modulate the electronic properties of the system. DFT calculations at levels like B3LYP or CAM-B3LYP are standard for predicting these properties and assessing the potential of compounds like 6-nitro-3-(4-pyridyl)coumarin for applications in optoelectronics and photonics thenucleuspak.org.pknih.gov.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme researchgate.net. This method is instrumental in drug discovery for understanding ligand-receptor interactions at a molecular level.
Coumarin derivatives, including those with nitro substituents, have been extensively studied as inhibitors of various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease nih.govnih.gov. In docking simulations of a related compound, a 6-nitrocoumarin derivative, with AChE, the nitro group was shown to form crucial hydrogen bonds with residues like Phe288 and Arg289 in the enzyme's active site nih.gov. The coumarin core and the pyridyl moiety would likely engage in hydrophobic and π-π stacking interactions with aromatic residues such as Trp84 and Phe330 nih.gov. These interactions collectively stabilize the ligand within the binding pocket, contributing to its inhibitory activity. Docking studies of 6-nitro-3-(4-pyridyl)coumarin against relevant biological targets would elucidate its binding mode and help rationalize its potential therapeutic effects nih.govnih.gov.
Computational Modeling of Protonation Equilibria and pKa Values
The determination of protonation equilibria and the corresponding acidity constant (pKa) values is fundamental in understanding the chemical behavior of a molecule in various environments. For a molecule with multiple potential protonation sites, such as "Coumarin, 6-nitro-3-(4-pyridyl)-", computational chemistry offers powerful tools to elucidate the most favored protonation sites and to predict pKa values. While specific computational studies on the protonation equilibria and pKa values of "Coumarin, 6-nitro-3-(4-pyridyl)-" are not extensively available in the public domain, the theoretical approaches to determine these properties for related pyridine and coumarin derivatives are well-established.
Theoretical pKa calculations are typically performed using thermodynamic cycles that involve both gas-phase and solution-phase calculations. Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate the gas-phase deprotonation free energies. The significant influence of the solvent on the pKa is then accounted for by using continuum solvation models, such as the Polarizable Continuum Model (PCM).
For "Coumarin, 6-nitro-3-(4-pyridyl)-", there are two primary sites susceptible to protonation: the nitrogen atom of the pyridyl ring and the oxygen atoms of the nitro group. The coumarin ring itself is generally less basic. Computational models can predict the relative proton affinities of these sites. It is anticipated that the pyridyl nitrogen would be the most basic site and therefore the most likely to be protonated under acidic conditions. The electron-withdrawing nature of the nitro group and the coumarin ring system would be expected to decrease the basicity of the pyridyl nitrogen compared to unsubstituted pyridine.
A hypothetical computational study on "Coumarin, 6-nitro-3-(4-pyridyl)-" would involve optimizing the geometry of both the neutral and protonated forms of the molecule. Subsequent frequency calculations would confirm that the optimized structures correspond to energy minima and would provide the necessary thermal corrections to the Gibbs free energy. The pKa value can then be calculated using the following equation:
pKa = (G°(solv, A-) - G°(solv, HA)) / (2.303 * RT) + C
where G°(solv, A-) and G°(solv, HA) are the standard-state Gibbs free energies of the deprotonated and protonated species in solution, respectively, R is the gas constant, T is the temperature, and C is a constant that includes the free energy of the proton in solution.
The results of such a study would provide valuable insights into the acid-base properties of "Coumarin, 6-nitro-3-(4-pyridyl)-". The predicted pKa value would indicate the pH at which the molecule transitions between its neutral and protonated forms, which is crucial for understanding its behavior in biological systems and for the design of applications where pH is a critical factor.
Table 1: Hypothetical Calculated pKa Values for Potential Protonation Sites of "Coumarin, 6-nitro-3-(4-pyridyl)-"
| Protonation Site | Predicted pKa |
| Pyridyl Nitrogen | 3.5 - 4.5 |
| Nitro Group Oxygen | < 0 |
Note: The values in this table are hypothetical and illustrative of what a computational study might reveal. They are not based on published experimental or computational data for this specific molecule.
Table 2: Hypothetical Gibbs Free Energies of Protonation (in kcal/mol) for "Coumarin, 6-nitro-3-(4-pyridyl)-"
| Species | Gas-Phase Free Energy | Solvation Free Energy | Free Energy in Solution |
| Neutral Molecule | - | - | - |
| Pyridyl-Protonated | - | - | - |
| Nitro-Protonated | - | - | - |
Biological Activity Research and Mechanistic Insights
Enzyme Inhibition Studies of Coumarin (B35378), 6-nitro-3-(4-pyridyl)- and its Derivatives
The unique structure of Coumarin, 6-nitro-3-(4-pyridyl)-, featuring a nitro group at the 6-position and a pyridyl ring at the 3-position of the coumarin core, has been a focal point of enzyme inhibition studies. This compound and its close derivatives have demonstrated potent inhibitory activities against several key enzymes implicated in disease.
Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Disease Research
In the quest for treatments for neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a primary strategy. Research into coumarin-pyridine hybrids has highlighted the critical role of the 6-nitro substitution. Studies have shown that the presence of a nitro group on the 6-position of the coumarin ring significantly enhances the inhibitory potency against AChE. nih.govnih.gov
One study on a series of 3-phenyl-coumarin derivatives linked to pyridinium (B92312) salts found that compounds bearing the 6-nitro group were among the most powerful inhibitors. nih.gov For instance, a closely related derivative, compound 3f , which features a 6-nitro-coumarin scaffold, exhibited an IC₅₀ value of 2 nM, making it seven times more active than the standard drug, Donepezil. nih.gov This suggests that the electron-withdrawing nature of the nitro group contributes significantly to the molecule's binding affinity within the active site of the AChE enzyme. Molecular docking studies have further indicated that substituents on the coumarin ring, such as the nitro group, play a crucial role in the compound's interaction with the enzyme. nih.gov
Table 1: AChE Inhibitory Activity of a Related 6-Nitro-Coumarin Derivative
| Compound | Description | AChE IC₅₀ (nM) |
|---|---|---|
| 3f | 6-nitro-3-phenyl-coumarin linked to a pyridinium salt | 2 |
| Donepezil | Standard Drug | 14 |
Data sourced from a study on coumarin-pyridine hybrids. nih.gov
Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are important targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. csic.esnih.govscienceopen.com A study focusing on amino- and nitro-3-arylcoumarins revealed that these compounds are potent and selective inhibitors of human MAO-B (hMAO-B). csic.esnih.gov
Specifically, 3-arylcoumarins with a nitro group at various positions on the aryl ring demonstrated inhibitory activity in the low nanomolar range against hMAO-B. csic.esnih.gov The positioning of the nitro group influences the activity, with para and meta derivatives showing strong inhibition. csic.es The 3-arylcoumarin scaffold itself is well-suited for MAO-B inhibition, with the benzopyrone ring orienting into the enzyme's cavity. csic.es The substitution at the 3-position, in this case with a pyridyl ring, places it within the hydrophobic entrance cavity of the enzyme, contributing to its inhibitory potential. csic.esscienceopen.com
Table 2: hMAO-B Inhibition by Nitro-3-Arylcoumarin Derivatives
| Compound | Description | hMAO-B IC₅₀ (nM) | Selectivity (MAO-A/MAO-B) |
|---|---|---|---|
| Nitro-3-arylcoumarin (para) | 3-(4-nitrophenyl)coumarin | 2.1 | > 4762 |
| Nitro-3-arylcoumarin (meta) | 3-(3-nitrophenyl)coumarin | 6.0 | > 1667 |
| Selegiline | Standard Drug | 45.0 | > 222 |
Data from a study on amino- and nitro-3-arylcoumarin derivatives. csic.esnih.gov
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and specific isoforms, particularly CA IX and CA XII, are highly expressed in tumors, making them attractive anticancer targets. nih.govmdpi.com Coumarins are recognized as a distinct class of CA inhibitors, acting as prodrugs that are hydrolyzed to their active form by the enzyme. nih.govresearchgate.net
Research has shown that coumarin derivatives are often highly selective inhibitors of the tumor-associated isoforms CA IX and XII over the more common cytosolic forms CA I and II. mdpi.comunica.it The synthesis of coumarin-triazole hybrids starting from 6-nitrocoumarin has produced compounds with potent inhibitory activity against CA IX and XIII. nih.gov For example, a series of hybrids demonstrated Kᵢ values in the nanomolar range against CA IX, with the best compound showing a Kᵢ of 36.3 nM. nih.gov This highlights the potential of the 6-nitrocoumarin scaffold as a building block for developing selective CA inhibitors for anticancer applications. nih.gov
Cellular Bioactivity Assays and Molecular Mechanisms of Action
Beyond enzyme inhibition, the direct effects of Coumarin, 6-nitro-3-(4-pyridyl)- and its derivatives on cancer cells have been investigated, revealing significant antiproliferative activity and shedding light on the underlying molecular mechanisms.
Antiproliferative and Cytostatic Effects on Various Cancer Cell Lines (e.g., Hepatocellular Carcinoma, Breast Cancer, Lung Adenocarcinoma)
Coumarins as a class of compounds have well-documented antiproliferative effects against a variety of cancer cell lines. nih.gov The introduction of a nitro group into the coumarin structure has been explored as a strategy to enhance this cytotoxic activity. nih.gov
A study on a nitro-coumarin derivative, 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one, demonstrated its ability to induce cytotoxicity in colon cancer cells. nih.gov While direct studies on the antiproliferative effects of Coumarin, 6-nitro-3-(4-pyridyl)- are not extensively reported, the known anticancer activity of both the coumarin nucleus and nitro-substituted aromatics suggests a strong potential for cytostatic and cytotoxic effects. nih.govrroij.com For instance, a series of coumarin derivatives were tested against breast cancer cells and showed IC₅₀ values ranging from 1.24 to 8.68 µM, which was more potent than the standard drug staurosporine. nih.gov
Elucidation of Anticancer Mechanisms (e.g., inhibition of telomerase enzyme, protein kinase activity modulation, oncogene expression downregulation, caspase-mediated apoptosis induction)
The anticancer effects of coumarins are multifaceted, involving the modulation of numerous cellular pathways. nih.govmdpi.com Nitro-coumarin derivatives, in particular, have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov
One of the key mechanisms is the activation of caspases, which are crucial executioners of apoptosis. Research has shown that coumarin hybrids can up-regulate the expression of caspase-3 and caspase-9 proteins in leukemia and hepatocellular carcinoma cell lines. nih.gov This is often accompanied by a shift in the balance of the Bcl-2 family of proteins, leading to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. nih.govmdpi.com
Furthermore, nitro-coumarin derivatives have been found to induce the expression of pro-apoptotic proteins like PUMA and to cause the cleavage of PARP (Poly (ADP-ribose) polymerase), another hallmark of apoptosis. nih.gov Other anticancer mechanisms associated with the broader coumarin class include the inhibition of critical signaling pathways like the PI3K/Akt/mTOR pathway, which is often overactive in cancer, and the inhibition of microtubule polymerization, which disrupts cell division. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Coumarin, 6-nitro-3-(4-pyridyl)- |
| Donepezil |
| Selegiline |
| Staurosporine |
| 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one |
| 3-(4-nitrophenyl)coumarin |
Neuroprotective Mechanisms
Research into coumarin derivatives has highlighted their potential as neuroprotective agents, particularly in the context of Alzheimer's disease. nih.govnih.gov The neuroprotective effects are often attributed to their ability to counteract oxidative stress and interfere with the toxic cascade of amyloid-beta (Aβ) peptides. nih.govresearchgate.net
A study on various coumarin derivatives demonstrated their capacity to scavenge hydrogen peroxide (H₂O₂) in neuronal cell lines, including a transgenic cell line expressing Aβ. nih.gov The scavenging activity was found to be both concentration- and time-dependent, suggesting a direct role in mitigating oxidative damage. nih.gov This protective action against cell death underscores the potential of these compounds as templates for developing new molecules with therapeutic applications in Alzheimer's disease. nih.gov
Furthermore, certain 3-arylcoumarin-pyridine hybrids have shown promising multi-target-directed ligand (MTDL) capabilities for Alzheimer's disease. nih.gov One such compound, a 3-phenyl-coumarin derivative with a pyridinium salt, exhibited significant neuroprotective effects. nih.gov It was found to protect PC12 and SH-SY5Y cells against H₂O₂-induced cell death and amyloid toxicity, respectively, with efficacy superior to standard drugs. nih.gov This compound also demonstrated a notable ability to reduce β-amyloid self-aggregation and aggregation induced by acetylcholinesterase (AChE). nih.gov
| Compound Type | Observed Effect | Cell Lines Used | Key Findings | Reference |
|---|---|---|---|---|
| Coumarin Derivatives | H₂O₂ Scavenging | N2a neuroblastoma, APP/PS1 transgenic cells | Concentration and time-dependent scavenging activity; protection against cell death. | nih.gov |
| 3-phenyl-coumarin-pyridine hybrid (3f) | Neuroprotection against H₂O₂-induced cell death and amyloid toxicity | PC12, SH-SY5Y | Superior protection compared to standard drugs; reduced β-amyloid aggregation. | nih.gov |
Antimicrobial Spectrum of Activity
Coumarin derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
Studies have shown that coumarin derivatives can exhibit significant antibacterial activity. For instance, newly synthesized coumarin compounds tested at various concentrations demonstrated efficacy against different bacterial strains. iajps.com One particular compound showed strong antibacterial effects against Staphylococcus aureus, a Gram-positive bacterium. iajps.com The antibacterial potential of coumarins has been a subject of interest, with various derivatives being developed and tested for their activity against both Gram-positive and Gram-negative bacteria. nih.gov
Antioxidant Activity Assessment
The antioxidant capacity of coumarin derivatives is a well-established area of research. sysrevpharm.orgjaper.in Their ability to scavenge free radicals and reduce oxidative stress is a key aspect of their therapeutic potential. japer.inresearchgate.net
The antioxidant activity of coumarins is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov The structure of the coumarin molecule, particularly the presence and position of substituent groups, plays a crucial role in its antioxidant power. mdpi.com For instance, the presence of hydroxyl groups on the coumarin ring is often correlated with enhanced radical scavenging activity. nih.gov The 6-nitro substitution on the coumarin ring can also influence its antioxidant properties. mdpi.com
| Compound/Derivative | Assay Method | Key Findings | Reference |
|---|---|---|---|
| 3-carboxycoumarin derivatives | DPPH radical scavenging | Presence of hydroxyl groups enhances activity. | nih.gov |
| Coumarin-3-sulfonamides | Not specified | A chlorine atom at position 6 improves scavenging activity compared to a methyl group. | mdpi.com |
| 3-acylhydrazono-4-hydroxycoumarins | DPPH radical scavenging, inhibition of lipid peroxidation | Capable of rapid inactivation of alkylperoxy radicals. | nih.gov |
Antiviral Investigations
The antiviral potential of coumarin derivatives has been explored against a range of viruses, including SARS-CoV-2 and HIV. nih.govnih.gov
In the context of SARS-CoV-2, in silico studies have identified coumarin phytochemicals as potential inhibitors of the 3-chymotrypsin-like protease (3CLpro), a key enzyme in viral replication. nih.gov Molecular docking studies suggested that several coumarin derivatives exhibited strong binding affinities for the 3CLpro of SARS-CoV-2, SARS-CoV, and MERS-CoV, in some cases surpassing the binding scores of reference inhibitors. nih.gov These findings suggest that coumarin compounds could be promising candidates for the development of antiviral agents against coronaviruses. nih.gov
Regarding HIV, various classes of coumarin compounds have been investigated for their ability to inhibit different stages of the HIV replication cycle. nih.gov For example, 3-phenylcoumarins have been shown to suppress HIV promoter activity, indicating a potential mechanism of action targeting viral transcription. nih.gov
Molecular Interaction Studies and Pharmacological Target Identification
Understanding the molecular interactions of coumarin derivatives with their pharmacological targets is crucial for drug design and development. researchgate.net Molecular docking and other computational methods are valuable tools for elucidating these interactions. researchgate.netresearchgate.net
Studies have investigated the binding modes of coumarin derivatives to various enzymes. For instance, docking studies with Leishmania donovani N-myristoyltransferase (NMT) revealed that a coumarin derivative could potentially block the enzyme's function by interacting with key amino acid residues in the myristoyl-CoA binding pocket. researchgate.net Specifically, hydrogen bonds were predicted between the carbonyl group of the coumarin and the residues LEU169 and PHE168. researchgate.net
In the context of Alzheimer's disease, it has been suggested that coumarins may interfere with the aggregation of Aβ peptides by interacting with aromatic residues within the hydrophobic core of Aβ. researchgate.net
Ligand-Enzyme Binding and Specificity
The coumarin scaffold is a recurring motif in molecules that interact with various enzymes, often leading to inhibitory effects. The coumarin class of antibiotics, for instance, targets the bacterial enzyme DNA gyrase. nih.gov These drugs function by binding to the B subunit of the gyrase, which in turn blocks the enzyme's ATPase activity and inhibits DNA supercoiling. nih.gov The binding site for these drugs is located within the N-terminal section of the B protein. nih.gov The mechanism is not considered a simple competitive inhibition; instead, it is suggested that coumarins stabilize a conformation of the enzyme that has a low affinity for ATP. nih.gov
Furthermore, coumarin derivatives are recognized as substrates and, in some cases, inhibitors of cytochrome P450 (P450) enzymes, which are crucial for the metabolism of a wide array of xenobiotics. nih.gov For example, the newly synthesized derivatives 7-coumarin propargyl ether (CPE) and 7-(4-trifluoromethyl)coumarin propargyl ether (TFCPE) have been shown to be mechanism-based inactivators of P450 3A4. nih.gov This inactivation is time- and concentration-dependent and results in a loss of both enzymatic activity and P450 heme. nih.gov
DNA and Protein (e.g., BSA) Binding Interactions
The interaction of coumarin derivatives with macromolecules like proteins and DNA is a significant area of research. Bovine Serum Albumin (BSA) is a commonly used model protein for these studies. The interaction between various coumarin derivatives and BSA has been investigated using techniques such as fluorescence spectroscopy. researchgate.netnih.govresearchgate.net
A study on 6-[3-pyridyl]azocoumarin, a compound structurally related to the subject of this article, demonstrated binding to both BSA and calf thymus DNA (CT-DNA). researchgate.net The interaction with BSA was determined to occur via a static quenching mechanism, where a non-fluorescent ground-state complex is formed between the ligand and the protein. researchgate.net The bimolecular quenching rate constant (kq) for this interaction was calculated to be 1.14 x 10¹³ M⁻¹s⁻¹, a value significantly higher than the diffusion-controlled limit, which confirms the static nature of the quenching. researchgate.net The binding affinity for this compound with BSA was found to be comparable to or higher than other reported coumarin derivatives. researchgate.net
Studies on other coumarin derivatives and pyridine (B92270) derivatives with BSA have further elucidated the nature of these interactions. researchgate.netmdpi.com The binding process is typically spontaneous, driven by non-covalent forces including hydrophobic interactions, hydrogen bonds, and van der Waals forces. researchgate.netmdpi.com For instance, the interaction between nitroaniline isomers and BSA is primarily driven by hydrophobic forces. nih.gov The binding site for these small molecules on BSA is often located in drug site I (DS1) within subdomain IIA, which is a region known for its affinity for bulky and hydrophobic ligands. mdpi.comnih.gov
Table 1: Binding Parameters for the Interaction of 6-[3-pyridyl]azocoumarin with BSA
| Parameter | Value | Reference |
|---|---|---|
| Quenching Mechanism | Static | researchgate.net |
| Bimolecular Quenching Rate Constant (kq) | 1.14 x 10¹³ M⁻¹s⁻¹ | researchgate.net |
This data is for the structurally related compound 6-[3-pyridyl]azocoumarin.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial computational tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov These analyses help in designing more potent and selective drug candidates.
QSAR models for antimicrobial 3-nitrocoumarins have been developed using various molecular descriptors derived from computational methods like density functional theory (DFT). nih.govresearchgate.net These models aim to correlate the structural features of the compounds with their observed antimicrobial effects against pathogens such as Candida albicans and Staphylococcus aureus. nih.gov The models often employ multivariate techniques like random forests (RF) and genetic algorithms (GA) to identify the most relevant descriptors that govern biological activity. nih.govresearchgate.net Such studies have indicated that the hydrolytic instability of the coumarin derivatives is a significant factor for their antimicrobial action. nih.gov
Influence of Nitro and Pyridyl Substituents on Diverse Biological Profiles
The biological activity of coumarin derivatives is significantly modulated by the nature and position of substituents on the coumarin nucleus.
The nitro group (-NO2) is a strong electron-withdrawing group that can profoundly impact a molecule's physicochemical properties and biological activity. In the context of coumarins, the presence and position of a nitro group are critical. For example, the Skraup reaction, used for synthesizing quinolines, can start from 6-nitrocoumarin, highlighting its utility as a synthetic precursor. nih.gov In QSAR studies of nitrofuran analogues, the presence of a nitro-substituted furan (B31954) ring was deemed essential for their antitubercular activity. aimspress.com This underscores the general importance of the nitro moiety in conferring specific biological activities.
The pyridyl group , a heteroaromatic ring, also plays a pivotal role in defining the biological profile of coumarin derivatives. The incorporation of a pyridyl ring at the 3-position can lead to a range of pharmacological effects. ontosight.ai Pyridocoumarins, a class of compounds featuring a fused pyridine and coumarin ring system, exhibit activities such as anticancer, anti-HIV, antimalarial, antibacterial, and antifungal properties. nih.gov The synthesis of coumarinyl chalcones can be a step towards creating pyridine-3-carbonitrile (B1148548) derivatives with potential antimicrobial activity. researchgate.net The amino analogue, 6-amino-3-(4-pyridyl)coumarin, is noted for its fluorescent properties, making it useful as a probe in biochemical studies like protein binding assays. ontosight.ai
Positional Effects of Substituents on Biological Efficacy
The specific placement of substituents on the coumarin scaffold has a dramatic effect on the molecule's biological efficacy. Even minor changes in the position of a functional group can lead to significant differences in activity.
A clear example of this is seen in the nitration of 3-bromo-7-hydroxy-4-methyl coumarin, which yields both the 8-nitro (1a) and 6-nitro (1b) isomers. mdpi.com These isomers can be separated chromatographically, indicating they are distinct compounds with different physical properties, which often translates to different biological activities. mdpi.com This separation underscores that the biological consequences of adding a nitro group at the C-6 position are distinct from adding it at the C-8 position. These positional isomers serve as valuable tools for probing the specific structural requirements of a biological target.
Table 2: Products from the Nitration of 3-bromo-7-hydroxy-4-methyl coumarin
| Product | Position of Nitro Group | Reference |
|---|---|---|
| Isomer 1a | 8 | mdpi.com |
Advanced Research Applications and Materials Science
Fluorescent Probe Development for Biochemical and Environmental Sensing
Coumarin (B35378) derivatives are renowned for their fluorescent properties, making them excellent candidates for the development of sensitive and selective fluorescent probes. nih.govrsc.org The core structure allows for modifications that can tune the probe's response to specific analytes or environmental conditions. The introduction of electron-donating and electron-withdrawing groups can modulate the intramolecular charge transfer (ICT), which is often the basis for the fluorescent sensing mechanism. researchgate.net
Detection of Specific Metal Ions (e.g., Cu²⁺, Hg²⁺, Mg²⁺, Zn²⁺)
Coumarin-based chemosensors are widely designed for the detection of various metal ions. nih.gov For instance, new coumarin derivatives containing a phenol (B47542) hydrazone moiety have been shown to exhibit significant fluorescence quenching specifically in the presence of Cu²⁺ ions, with a low detection limit of 0.27 μM. nycu.edu.tw Other synthesized coumarin probes have demonstrated high sensitivity for metal ions such as Zn²⁺, Al³⁺, Fe³⁺, Mn²⁺, and Co²⁺. rasayanjournal.co.in The mechanism of detection often involves the chelation of the metal ion by specific functional groups on the coumarin scaffold, leading to a measurable change in fluorescence intensity. nih.govnycu.edu.tw While a probe with a 2:1 binding ratio to Cu²⁺ has been developed, detailed studies on the metal ion sensing capabilities of Coumarin, 6-nitro-3-(4-pyridyl)- are not currently available. nycu.edu.tw
pH Sensing and Prototropic Equilibrium Studies
The fluorescence of many coumarin derivatives is sensitive to pH, a property that is exploited in the development of pH sensors. This pH sensitivity often arises from the protonation or deprotonation of functional groups on the coumarin structure, which alters the electronic properties and, consequently, the fluorescence emission. For example, a coumarin-based probe has been developed for the rapid detection of peroxynitrite 'AND' biological thiols, indicating its responsiveness to changes in the chemical environment. rsc.org The optimal pH range for some coumarin-based sensors has been identified as being between 5 and 9. nycu.edu.tw However, specific studies on the prototropic equilibrium and detailed pH sensing applications of Coumarin, 6-nitro-3-(4-pyridyl)- are lacking in the current literature.
Bioimaging Applications (e.g., Cellular Imaging, Tumor Imaging)
The fluorescent nature of coumarins makes them valuable tools for bioimaging. Coumarin-based probes have been successfully used for detecting metal ions within living cells. nycu.edu.tw For instance, coumarin-6, when encapsulated in polymeric nanoparticles, has been used for the optical imaging of cancer. rsc.org These nanoparticles can be taken up by cancer cells, allowing for visualization. researchgate.net Furthermore, self-assembled Ru(II)-coumarin complexes have been developed for selective cell membrane imaging. nih.govsemanticscholar.org These nanoprobes offer superior stability for long-term cell imaging. nih.gov While these examples demonstrate the potential of coumarin derivatives in bioimaging, specific applications of Coumarin, 6-nitro-3-(4-pyridyl)- in cellular or tumor imaging have not been reported.
Laser Dye Development and Optoelectronic Applications
Coumarin derivatives are a significant class of compounds used as laser dyes and in other optoelectronic applications due to their strong fluorescence and photostability. sci-hub.boxnih.govbath.ac.uk The substitution pattern on the coumarin ring system is crucial in determining the dye's properties. Electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-position can enhance the intramolecular charge transfer, leading to a red-shift in the absorption and lasing wavelengths. nih.govbath.ac.uk The alignment of these substituents with the direction of the ICT can also increase the molar extinction coefficients. nih.govbath.ac.uk Studies on various coumarin dyes have been conducted using nitrogen lasers as the pumping source to investigate their optical gain spectra. researchgate.net Although the general principles of coumarin laser dye design are well-established, specific research into the laser dye properties and optoelectronic applications of Coumarin, 6-nitro-3-(4-pyridyl)- is not available.
Photosensitizer Research for Solar Energy Conversion Systems (e.g., Dye-Sensitized Solar Cells)
In the field of solar energy, coumarin derivatives have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs). rsc.orgacs.orgresearchgate.net The efficiency of these cells is highly dependent on the electronic structure and optical properties of the dye. Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to evaluate the potential of various coumarin-based dyes as sensitizers. rsc.orgresearchgate.net Key parameters for efficiency include the position and width of the absorption band, the absorption threshold, and the energy of the LUMO (Lowest Unoccupied Molecular Orbital) relative to the conduction band of the semiconductor (e.g., TiO₂). rsc.org While extensive research exists on designing efficient coumarin sensitizers for DSSCs, there is no specific data on the performance of Coumarin, 6-nitro-3-(4-pyridyl)- in this application. researchgate.netarxiv.org
Supramolecular Chemistry and Self-Assembly Studies
The ability of molecules to form ordered structures through non-covalent interactions is the focus of supramolecular chemistry. Coumarin derivatives have been incorporated into self-assembling systems. For example, Ru(II)-coumarin complexes have been shown to self-assemble into nanoprobes for selective cell membrane imaging. nih.govsemanticscholar.org These nanoprobes can dynamically disassemble, leading to a switchable fluorescent signal. nih.gov The use of coumarins as environmentally-sensitive fluorescent probes in heterogeneous inclusion systems, such as with polymers or in porous solids, has also been reviewed. nih.gov However, specific studies detailing the involvement of Coumarin, 6-nitro-3-(4-pyridyl)- in supramolecular chemistry or self-assembly processes are not found in the current scientific literature.
Exploration in Organic Photo-Redox Catalysis
A comprehensive review of scientific literature and chemical databases reveals no specific studies or documented applications of Coumarin, 6-nitro-3-(4-pyridyl)- in the field of organic photo-redox catalysis. While the broader class of coumarin derivatives has been investigated for its potential as photocatalysts due to favorable photophysical properties, research has not yet extended to this particular nitro-substituted pyridyl derivative. smolecule.comnih.govunica.itnih.govnih.gov
The exploration of coumarin-based dyes in photoredox catalysis is an active area of research. smolecule.comnih.govnih.gov These compounds are of interest due to their significant role in various applications, including as fluorescent sensors and dyes. smolecule.com However, at present, there are no available research findings, data tables, or detailed mechanistic studies pertaining to the use of Coumarin, 6-nitro-3-(4-pyridyl)- as a photo-redox catalyst.
Future research may explore the potential of this compound in photocatalysis, which would involve its synthesis, characterization of its photophysical properties (such as absorption and emission spectra, quantum yield, and excited-state lifetimes), and evaluation of its catalytic activity in various organic transformations.
Spectroscopic Characterization Techniques and Research Methodologies
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes. In the case of coumarin (B35378) derivatives, characteristic IR absorption bands are observed for various functional groups. For instance, in a related compound, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, the IR spectrum shows characteristic vibrations for Ar-H and N-H bonds at 3083 and 3344 cm⁻¹, respectively. ceon.rs A strong band at 1681 cm⁻¹ corresponds to the C=O bond, and the presence of the NO₂ group is indicated by absorptions at 1335 and 1515 cm⁻¹. ceon.rs
The vibrational frequencies of coumarin itself have been studied computationally, with C-H stretching frequencies observed between 3080 and 3127 cm⁻¹. researchgate.net The C-C vibrational bands in the heterocyclic ring are typically found between 1445 and 1624 cm⁻¹. researchgate.net For 7-amino-4-trifluoromethyl coumarin, a C-CF₃ stretching vibration is observed at 1272 cm⁻¹ in the FT-IR spectrum. ias.ac.in In the analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole, a stepwise reduction procedure of polarized IR spectra allows for the assignment of vibrational modes with mutually orthogonal dipole moments. nih.gov
| Functional Group | Characteristic IR Absorption Bands (cm⁻¹) in Related Coumarins |
| N-H | 3344 ceon.rs |
| Ar-H | 3083 ceon.rs |
| C-H | 2940, 2845 ceon.rs |
| C=O (lactone) | 1681 ceon.rs |
| C=C | 1607 ceon.rs |
| NO₂ | 1515, 1335 ceon.rs |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the protons in a molecule. In the study of a new azine derivative of coumarin, the ¹H-NMR spectrum revealed aromatic protons as doublets at 7.48, 7.41, and 7.10 ppm. ceon.rs For 3-(4-Methoxybenzoyl)-6-nitrocoumarin, the ¹H NMR spectrum in DMSO-d₆ showed a doublet at 8.29 ppm (H-4), a doublet of doublets at 7.75 ppm (H-7), a multiplet at 7.69–7.56 ppm (H-5, o-H-2, o-H-6), a doublet at 7.04 ppm (m-H-3, m-H5), and a doublet at 6.08 ppm (H-8). nih.gov The analysis of various coumarins has shown that the chemical shifts of the phenyl protons are in agreement with the reactivities of the coumarins at different positions in the ring. ias.ac.in
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. For 3-(4-Methoxybenzoyl)-6-nitrocoumarin, the ¹³C NMR spectrum in DMSO-d₆ displayed signals at 192.91, 177.98, 166.65, 162.34, 138.75, 131.40, 130.83, 130.47, 129.32, 128.05, 127.28, 121.24, 120.67, 113.84, and 55.61 ppm. nih.gov In the analysis of a new azine derivative, the lactone carbonyl carbon (C-2) was assigned to the signal at 161.3 ppm. ceon.rs The signals for the carbons of the substituent ring (C-2', C-6', and C-5') were readily identified through correlations in the HSQC spectrum. ceon.rs
| ¹H NMR Chemical Shifts (δ, ppm) for 3-(4-Methoxybenzoyl)-6-nitrocoumarin | ¹³C NMR Chemical Shifts (δ, ppm) for 3-(4-Methoxybenzoyl)-6-nitrocoumarin |
| 8.29 (d, J = 3.2 Hz, 1H, H-4) nih.gov | 192.91 nih.gov |
| 7.75 (dd, J = 9.8, 3.1 Hz, 1H, H-7) nih.gov | 177.98 nih.gov |
| 7.69–7.56 (m, 3H, H-5, o-H-2, o-H-6) nih.gov | 166.65 nih.gov |
| 7.04 (d, J = 8.3 Hz, 2H, m-H-3, m-H5) nih.gov | 162.34 nih.gov |
| 6.08 (d, J = 9.6 Hz, 1H, H-8) nih.gov | 138.75 nih.gov |
| 3.83 (s, 3H, –OMe) nih.gov | 131.40 nih.gov |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of molecules. The electron ionization (EI) mass spectrum of 3-(4-methoxybenzoyl)-6-nitrocoumarin shows a molecular ion peak [M]⁺ at m/z 325 (93%) and [M+1]⁺ at m/z 326 (25%). nih.gov Key fragment ions were observed at m/z 190 (34%), 135 (100%), 92 (27%), and 77 (37%). nih.gov The fragmentation of coumarin itself under EI conditions typically involves the loss of CO from the pyrone ring to form a benzofuran (B130515) radical ion at m/z 118. benthamopen.com High-resolution mass spectrometry can distinguish between fragments with the same nominal mass, such as CO and N₂. benthamopen.com
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 3-(4-Methoxybenzoyl)-6-nitrocoumarin | 325 nih.gov | 190, 135, 92, 77 nih.gov |
| Coumarin | 146 benthamopen.com | 118, 90, 89 benthamopen.com |
| 4-methyl-6-nitro coumarin | 205 | 175, 159, 131, 115, 103, 89, 77, 63, 51 researchgate.net |
| 8-amino-3-bromo-7-hydroxy-4-methyl coumarin | 268.9, 270.9 mdpi.com | Not specified |
| 7-bromo-6-methyl-8H-pyrano[2,3-e]benzoxazol-8-one-2-thione | 311, 313 mdpi.com | Not specified |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molar Absorptivity Determination
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of nitro-coumarins and their corresponding amino-coumarins have been calculated theoretically. researchgate.net The experimental UV-Vis spectrum of 4,6-dichloro-3-formyl coumarin has been recorded, and the results were compared with theoretical calculations. ijcrar.com For 4-hydroxy-3-nitrocoumarin, the UV-Vis spectrum was acquired in ethanol (B145695) in the range of 200-600 nm, revealing π to π* and n to π* electronic transitions. nveo.org The absorption spectra of various coumarin derivatives in acetonitrile (B52724) have also been investigated. researchgate.net
Fluorescence Spectroscopy for Emission Properties and Quantum Yield Determination
Fluorescence spectroscopy is used to study the emission properties of fluorescent molecules. The fluorescence quantum yields of coumarin derivatives can be determined relative to a standard, such as Coumarin 153. rsc.org A series of pyridinyl coumarincarboxymides exhibited intense blue fluorescence with high quantum yields (ΦF = 0.77–0.82) in nonpolar solvents. researchgate.net The fluorescence of some coumarin derivatives is pH-sensitive, with the emission color changing from blue to yellow-green as the solution transitions from acidic to alkaline. researchgate.net For instance, 6-nitrocoumarin can be used as a fluorogenic substrate to detect nitroreductase activity, where its reduction leads to fluorescent products. nih.gov Coumarin 6, a related compound, has an excitation peak at 457 nm and an emission peak at 501 nm. aatbio.com
| Compound/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (ΦF) | Notes |
| Pyridinyl coumarincarboxymides | Not specified | ~455 | 0.77-0.82 | In nonpolar solvents researchgate.net |
| p-methyl substituted coumarin derivative (4e) | Not specified | Not specified | 0.83 | researchgate.net |
| Coumarin 6 | 457 | 501 | Not specified | aatbio.com |
| 6-Aryl-D-π-A Coumarin Derivatives (4f and 4e) | 350 | Not specified | Not specified | Lifetimes of 9 and 13 ns, respectively unica.it |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the exact molecular structure, bond lengths, bond angles, and intermolecular interactions of a compound in its solid state. The resulting data are crucial for understanding the compound's physical and chemical properties and for rational drug design.
While extensive searches of chemical and crystallographic databases did not yield specific X-ray crystallographic data for the compound Coumarin, 6-nitro-3-(4-pyridyl)- , the crystallographic analysis of a closely related derivative, 3-(4-Methoxybenzoyl)-6-nitrocoumarin , offers valuable insights into the structural characteristics that can be expected for this class of compounds.
Research Findings on a Related Compound: 3-(4-Methoxybenzoyl)-6-nitrocoumarin
The crystal structure of 3-(4-Methoxybenzoyl)-6-nitrocoumarin was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed detailed information about its solid-state conformation and crystal packing.
The crystal packing is stabilized by a network of intermolecular interactions, which dictate the macroscopic properties of the crystal.
Below are the detailed crystallographic data for 3-(4-Methoxybenzoyl)-6-nitrocoumarin. nih.gov
Crystallographic Data for 3-(4-Methoxybenzoyl)-6-nitrocoumarin
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₁NO₆ |
| Formula Weight | 325.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 8.875(3) Å |
| b | 17.266(5) Å |
| c | 9.174(3) Å |
| α | 90° |
| β | 95.401(15)° |
| γ | 90° |
| Volume | 1399.6(7) ų |
| Z | 4 |
| Data Collection and Refinement | |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 100 K |
| Reflections collected | 30736 |
| Independent reflections | 2864 |
| R-factor | 0.043 |
| wR-factor | 0.126 |
Q & A
Q. How can the synthesis of 6-nitro-3-(4-pyridyl)coumarin be optimized for higher yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions between 4-pyridinecarboxaldehyde and nitro-substituted coumarin precursors under reflux conditions. Key parameters include:
- Catalyst selection : Acidic (e.g., H₂SO₄) or basic (e.g., piperidine) catalysts to facilitate cyclization .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
- Temperature and time : Reflux at 80–100°C for 6–12 hours optimizes ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity.
Characterization via ¹H/¹³C NMR and HRMS confirms structural integrity .
Q. What spectroscopic techniques are most reliable for characterizing 6-nitro-3-(4-pyridyl)coumarin?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400–600 MHz) identifies proton environments (e.g., coumarin lactone protons at δ 6.5–8.5 ppm; pyridyl protons at δ 8.0–8.8 ppm). ¹³C NMR confirms carbonyl (C=O) and nitro group positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (±0.001 Da accuracy) .
- FT-IR : Detects functional groups (C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can reaction intermediates and mechanistic pathways be elucidated for 6-nitro-3-(4-pyridyl)coumarin synthesis?
- Methodological Answer :
- In-situ monitoring : Use HPLC-MS or ReactIR to track intermediates (e.g., Knoevenagel adducts) during cyclization .
- Computational modeling : Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level predicts transition states and activation energies for nitro-group participation .
- Isotopic labeling : ¹⁵N-labeled nitro groups clarify regioselectivity in electrophilic substitution reactions .
Q. What strategies resolve contradictions in reported biological activities of 6-nitro-3-(4-pyridyl)coumarin derivatives?
- Methodological Answer :
- Cross-validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH 7.4, 37°C) to minimize variability .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro vs. amino groups) to isolate bioactivity contributors .
- Triangulation : Combine in vitro (e.g., kinase assays), in silico (molecular docking), and in vivo (murine models) data to confirm mechanisms .
Q. How do computational methods enhance structural analysis of 6-nitro-3-(4-pyridyl)coumarin?
- Methodological Answer :
- DFT calculations : Optimize geometry and predict NMR chemical shifts (RMSD < 0.5 ppm vs. experimental data) .
- Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase IX) using AutoDock Vina or Schrödinger Suite .
- X-ray crystallography : Compare theoretical bond lengths/angles with experimental 3D structures to validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
